

# N-Benzyl-N-methylpiperidin-4-amine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N-benzyl-N-methylpiperidin-4-amine*

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This technical guide provides an in-depth overview of the synthesis and properties of **N-benzyl-N-methylpiperidin-4-amine**, a tertiary amine belonging to the N-benzylpiperidine class of compounds. This class is of significant interest in medicinal chemistry due to the prevalence of the N-benzylpiperidine motif in a wide range of biologically active molecules, including approved drugs and clinical candidates.<sup>[1][2]</sup> Derivatives of N-benzylpiperidine are being actively investigated for their therapeutic potential in treating neurodegenerative disorders such as Alzheimer's disease, often targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).<sup>[3][4][5][6]</sup>

## Physicochemical Properties

While specific experimental data for **N-benzyl-N-methylpiperidin-4-amine** is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and data from public chemical databases.

Table 1: Physicochemical Properties of **N-benzyl-N-methylpiperidin-4-amine**

Property	Value	Source
IUPAC Name	N-benzyl-N-methylpiperidin-4-amine	PubChem[7]
CAS Number	76167-62-9	PubChem[7]
Molecular Formula	C <sub>13</sub> H <sub>20</sub> N <sub>2</sub>	PubChem[7]
Molecular Weight	204.31 g/mol	PubChem[7]
Canonical SMILES	CN(CC1=CC=CC=C1)C2CCNCC2	PubChem[7]
InChIKey	JQSWRIGANADNJD-UHFFFAOYSA-N	PubChem[7]
Topological Polar Surface Area	15.3 Å <sup>2</sup>	PubChem[7]
Computed XLogP3	1.9	PubChem[7]

## Synthesis of N-benzyl-N-methylpiperidin-4-amine

The synthesis of **N-benzyl-N-methylpiperidin-4-amine** can be achieved through several established synthetic routes. Two logical and efficient pathways are presented here:

- Reductive Amination of N-benzyl-4-piperidone: This approach involves the reaction of the precursor ketone, N-benzyl-4-piperidone, with methylamine in the presence of a reducing agent to form the target tertiary amine.
- Eschweiler-Clarke Methylation of 1-benzyl-4-aminopiperidine: This classic method allows for the exhaustive methylation of a primary or secondary amine using formaldehyde and formic acid to yield the corresponding tertiary amine.[8][9][10]

The following sections provide detailed experimental protocols for these synthetic pathways.

### Experimental Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from general procedures for reductive amination.

### Step 1: Synthesis of the Precursor N-benzyl-4-piperidone

N-benzyl-4-piperidone is a key intermediate that can be synthesized via a one-pot method involving a Michael addition and a Dieckmann condensation.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Materials: Benzylamine, methyl acrylate, sodium methoxide, toluene, hydrochloric acid.
- Procedure:
  - To a solution of benzylamine in an alcoholic solvent, slowly add methyl acrylate. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.[\[11\]](#)[\[12\]](#)
  - Stir the mixture for approximately one hour, then heat to 50-60°C for 9-24 hours.[\[11\]](#)
  - After the reaction, remove the excess acrylate and solvent by distillation.[\[11\]](#)
  - Add a condensation solvent such as toluene and an organic base like sodium methoxide. Heat the mixture to 50-85°C for 9-16 hours.[\[11\]](#)
  - Cool the reaction mixture and neutralize with acid.
  - Following a workup involving extraction and distillation, N-benzyl-4-piperidone is obtained.

### Step 2: Reductive Amination to form **N-benzyl-N-methylpiperidin-4-amine**

- Materials: N-benzyl-4-piperidone, methylamine (solution in THF or as hydrochloride salt), sodium triacetoxyborohydride, dichloromethane (DCM), saturated aqueous sodium bicarbonate.
- Procedure:
  - Dissolve N-benzyl-4-piperidone (1 equivalent) in dichloromethane.
  - Add a solution of methylamine (1.5-2 equivalents).
  - Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
  - Cool the reaction mixture to 0°C in an ice bath.

- Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain **N-benzyl-N-methylpiperidin-4-amine**.

## Experimental Protocol 2: Synthesis via Eschweiler-Clarke Methylation

This protocol is based on the established Eschweiler-Clarke reaction for the N-methylation of amines.<sup>[8]</sup><sup>[9]</sup><sup>[10]</sup>

### Step 1: Preparation of the Precursor 1-benzyl-4-aminopiperidine

This precursor can be synthesized by reductive amination of N-benzyl-4-piperidone with ammonia or an ammonia source.

### Step 2: Eschweiler-Clarke Methylation

- Materials: 1-benzyl-4-aminopiperidine, formaldehyde (37% aqueous solution), formic acid (88-98%).
- Procedure:

- To a flask containing 1-benzyl-4-aminopiperidine (1 equivalent), add an excess of formaldehyde (approximately 2.5-3 equivalents).
- Slowly add an excess of formic acid (approximately 2.5-3 equivalents) to the mixture while cooling in an ice bath to control the initial exothermic reaction.
- Heat the reaction mixture to reflux (around 100°C) for 8-12 hours. The reaction progress can be monitored by TLC.
- After completion, cool the mixture to room temperature and make it basic by the careful addition of a sodium hydroxide solution.
- Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to afford the crude **N-benzyl-N-methylpiperidin-4-amine**.
- Purify the product by column chromatography if necessary.

## Predicted Spectroscopic Properties

While experimental spectra are not readily available, the expected spectroscopic characteristics can be predicted based on the molecule's structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **N-benzyl-N-methylpiperidin-4-amine**

Spectroscopy	Predicted Characteristics
<sup>1</sup> H NMR	Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm (5H). Benzylic protons (-CH <sub>2</sub> -Ph): Singlet around 3.5 ppm (2H). Piperidine protons: Multiplets in the range of 1.5-3.0 ppm. N-methyl protons (-N-CH <sub>3</sub> ): Singlet around 2.2-2.6 ppm (3H). <a href="#">[14]</a>
<sup>13</sup> C NMR	Aromatic carbons: Signals in the range of 127-140 ppm. Benzylic carbon (-CH <sub>2</sub> -Ph): Signal around 60-65 ppm. Piperidine carbons: Signals in the range of 30-60 ppm. N-methyl carbon (-N-CH <sub>3</sub> ): Signal around 40-45 ppm. <a href="#">[15]</a> <a href="#">[16]</a>
Mass Spec.	Molecular Ion (M <sup>+</sup> ): Expected at m/z = 204. A prominent fragment would be the tropylium ion at m/z = 91 due to the loss of the piperidine moiety. Alpha-cleavage adjacent to the piperidine nitrogen is also expected. <a href="#">[17]</a> <a href="#">[18]</a>
IR Spec.	C-H stretching (aromatic): Peaks above 3000 cm <sup>-1</sup> . C-H stretching (aliphatic): Peaks just below 3000 cm <sup>-1</sup> . C=C stretching (aromatic): Peaks around 1450-1600 cm <sup>-1</sup> . C-N stretching: In the 1000-1250 cm <sup>-1</sup> region. <a href="#">[17]</a> No N-H stretching bands around 3300-3500 cm <sup>-1</sup> are expected for this tertiary amine. <a href="#">[14]</a>

## Biological and Pharmacological Context

The N-benzylpiperidine scaffold is a key pharmacophore in many compounds targeting the central nervous system.[\[1\]](#) Research into derivatives of this class has shown a range of biological activities, making **N-benzyl-N-methylpiperidin-4-amine** a compound of interest for further investigation.

- **Potential Targets:** Piperidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.[\[19\]](#) Specifically, N-benzylpiperidine

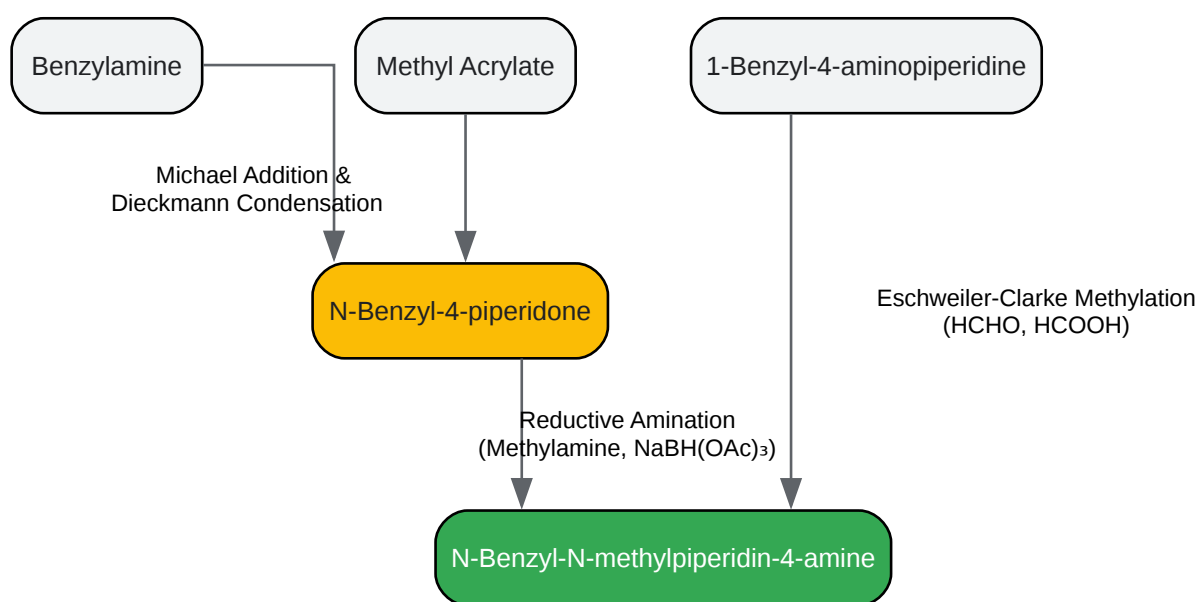
analogs have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease.[3][5][6] Other studies have explored their potential as HDAC inhibitors, also for Alzheimer's therapy.[4]

- **Drug Development:** The structural flexibility of the N-benzylpiperidine motif allows for modifications to fine-tune the efficacy and physicochemical properties of drug candidates.[1] The tertiary amine in **N-benzyl-N-methylpiperidin-4-amine** is a key feature that can influence its basicity, solubility, and ability to interact with biological targets.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways to obtain **N-benzyl-N-methylpiperidin-4-amine**.

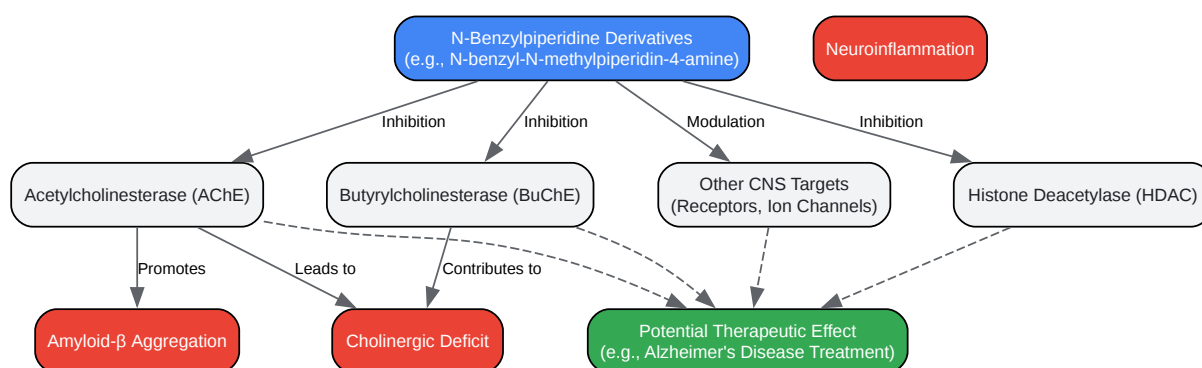


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Caption: Synthetic pathways for **N-benzyl-N-methylpiperidin-4-amine**.

## Potential Biological Interactions

The N-benzylpiperidine scaffold is a versatile platform for designing multi-target-directed ligands, particularly for complex diseases like Alzheimer's. The following diagram illustrates a conceptual relationship between this class of compounds and relevant biological targets.



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Caption: Conceptual signaling pathways for N-benzylpiperidine derivatives.

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